molecular formula C18H36OSi B14205022 Trimethyl[(pentadec-14-yn-5-yl)oxy]silane CAS No. 832727-18-1

Trimethyl[(pentadec-14-yn-5-yl)oxy]silane

Cat. No.: B14205022
CAS No.: 832727-18-1
M. Wt: 296.6 g/mol
InChI Key: BRBVMXZVTQOFTG-UHFFFAOYSA-N
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Description

Trimethyl[(pentadec-14-yn-5-yl)oxy]silane is an organosilicon compound with the molecular formula C18H36OSi. This compound features a silane group bonded to a trimethylsilyl ether and a long alkyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane typically involves the reaction of pentadec-14-yn-5-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(pentadec-14-yn-5-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl[(pentadec-14-yn-5-yl)oxy]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane involves its ability to undergo various chemical transformations. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl ether group can be selectively removed to reveal reactive hydroxyl groups. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Contains a trimethylsilyl group bonded to an alkyne.

    Pentadec-14-yn-5-ol: The alcohol precursor used in the synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane.

    Trimethylsilylpropargyl ether: Another silyl ether with an alkyne group.

Uniqueness

This compound is unique due to its long alkyne chain and the presence of a trimethylsilyl ether group. This combination imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

CAS No.

832727-18-1

Molecular Formula

C18H36OSi

Molecular Weight

296.6 g/mol

IUPAC Name

trimethyl(pentadec-14-yn-5-yloxy)silane

InChI

InChI=1S/C18H36OSi/c1-6-8-10-11-12-13-14-15-17-18(16-9-7-2)19-20(3,4)5/h1,18H,7-17H2,2-5H3

InChI Key

BRBVMXZVTQOFTG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCC#C)O[Si](C)(C)C

Origin of Product

United States

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